molecular formula C12H20N2O5S B1661852 2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine oxalate CAS No. 97467-74-8

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine oxalate

Katalognummer: B1661852
CAS-Nummer: 97467-74-8
Molekulargewicht: 304.36 g/mol
InChI-Schlüssel: WRLHGMJMXYLANM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethanamine oxalate is a complex organic compound that has garnered interest in various scientific fields. This compound is known for its unique structure, which includes a furan ring, a dimethylamino group, and a sulfanyl-ethanamine moiety. It is often used as a pharmaceutical impurity standard and has applications in organic synthesis and medicinal chemistry .

Eigenschaften

CAS-Nummer

97467-74-8

Molekularformel

C12H20N2O5S

Molekulargewicht

304.36 g/mol

IUPAC-Name

2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid

InChI

InChI=1S/C10H18N2OS.C2H2O4/c1-12(2)7-9-3-4-10(13-9)8-14-6-5-11;3-1(4)2(5)6/h3-4H,5-8,11H2,1-2H3;(H,3,4)(H,5,6)

InChI-Schlüssel

WRLHGMJMXYLANM-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C(O1)CSCCN.C(=O)(C(=O)O)O

Kanonische SMILES

C[NH+](C)CC1=CC=C(O1)CSCC[NH3+].C(=O)(C(=O)[O-])[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Analyse Chemischer Reaktionen

Types of Reactions

2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: It serves as a tool for studying biochemical pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a pharmaceutical impurity standard.

    Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the furan ring and sulfanyl-ethanamine moiety can engage in various chemical reactions. These interactions can modulate biochemical pathways and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine hemifumarate salt
  • 2-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thioethylamine hemifumarate salt
  • 5-{[(2-Aminoethyl)thio]methyl}-N,N-dimethyl-2-furanmethanamine hemifumarate salt

Uniqueness

What sets 2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized applications, such as pharmaceutical impurity standards and advanced organic synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.